molecular formula C35H59N13O14S2 B12107970 H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH

Katalognummer: B12107970
Molekulargewicht: 950.1 g/mol
InChI-Schlüssel: PGHOMSJTGFXHJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH is a synthetic hybrid peptide characterized by alternating glycine (Gly) residues and D/L-configured amino acids. Its sequence includes penicillamine (Pen, a thiol-containing amino acid), arginine (Arg), aspartic acid (Asp), serine (Ser), proline (Pro), cysteine (Cys), and alanine (Ala). The DL notation indicates a racemic mixture of D- and L-stereoisomers at each position, which may enhance metabolic stability and modulate receptor interactions. Key structural features include:

  • Thiol-rich residues (Pen, Cys): Potential for disulfide bonding or metal chelation.
  • Charged residues (Arg, Asp): Contributes to solubility and electrostatic interactions.
  • Proline: Introduces conformational rigidity.

Eigenschaften

IUPAC Name

3-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[[1-(1-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHOMSJTGFXHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59N13O14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst:

    Kupplungsreaktion: Jede Aminosäure wird mit Reagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-Tetramethyl-uronium-hexafluorophosphat) oder DIC (N,N'-Diisopropylcarbodiimid) aktiviert und an das Harz-gebundene Peptid gekoppelt.

    Entschützung: Die Schutzgruppen an den Aminosäuren werden mit TFA (Trifluoressigsäure) entfernt, um die reaktiven Aminogruppen für die anschließende Kupplung freizulegen.

    Spaltung: Das fertige Peptid wird mit einer Spaltungslösung vom Harz abgespalten, die typischerweise TFA, Wasser und Scavenger wie TIS (Triisopropylsilan) enthält.

Industrielle Produktionsverfahren

Für die Produktion im industriellen Maßstab wird das Verfahren mit automatischen Peptidsynthesizern hochskaliert. Diese Maschinen können größere Mengen an Reagenzien und Harzen verarbeiten und so eine gleichbleibende Qualität und Ausbeute gewährleisten. Die Peptide werden anschließend mit Hochleistungsflüssigchromatographie (HPLC) gereinigt und mittels Massenspektrometrie und Aminosäureanalyse charakterisiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: kann an verschiedenen chemischen Reaktionen teilnehmen, darunter:

    Oxidation: Der Cysteinrest kann unter oxidativen Bedingungen Disulfidbrücken bilden, die die Peptidstruktur stabilisieren können.

    Reduktion: Disulfidbrücken können mit Reduktionsmitteln wie DTT (Dithiothreitol) oder TCEP (Tris(2-Carboxyethyl)phosphin) wieder zu freien Thiolen reduziert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

    Reduktion: DTT oder TCEP in wässrigen Puffern.

    Substitution: NHS (N-Hydroxysuccinimid)-Ester für aminreaktive Modifikationen.

Hauptprodukte, die gebildet werden

    Disulfid-verbrückte Peptide: Entstehen durch Oxidation von Cysteinresten.

    Modifizierte Peptide: Entstehen durch Substitutionsreaktionen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. The molecular formula is C35H59N13O14S2C_{35}H_{59}N_{13}O_{14}S_{2}, with a molecular weight of approximately 950.1 Da.

Table 1: Amino Acid Composition

Amino AcidCodeQuantity
GlycineGly3
PenicillaminePen1
ArginineArg1
Aspartic AcidAsp1
SerineSer1
ProlinePro1
CysteineCys1
AlanineAla1

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as integrins and enzymes. These interactions can modulate cellular processes including adhesion, migration, and signal transduction. The presence of D-amino acids enhances the stability of the peptide and its resistance to enzymatic degradation, prolonging its biological effects.

Pharmacological Applications

  • Drug Delivery Systems : The peptide's ability to interact with cellular receptors makes it a candidate for targeted drug delivery systems.
  • Cancer Research : Due to its integrin-binding properties, it may be used in studies aimed at inhibiting tumor growth or metastasis.
  • Wound Healing : Peptides similar to this compound have been investigated for their roles in promoting wound healing through enhanced cell migration and proliferation.

Biochemical Studies

  • Cell Adhesion Studies : Research has shown that peptides containing sequences similar to H-Gly-DL-Pen-Gly can significantly affect cell adhesion properties.
  • Signal Transduction Pathways : Investigations into how this peptide influences intracellular signaling pathways are ongoing, with implications for understanding various diseases.

Material Science

  • Biomaterials Development : The unique properties of this peptide make it suitable for developing biomaterials that mimic natural extracellular matrices.
  • Coatings for Medical Devices : Its adhesive properties could be exploited in creating coatings that enhance biocompatibility for medical implants.

Case Study 1: Integrin Interaction

A study demonstrated that H-Gly-DL-Pen-Gly exhibited significant binding affinity to integrin receptors on cancer cells, leading to reduced cell proliferation rates. This finding suggests potential applications in cancer therapeutics by targeting integrin-mediated pathways.

Case Study 2: Wound Healing Enhancement

In vitro experiments showed that the application of H-Gly-DL-Pen-Gly on fibroblast cultures resulted in increased migration rates and collagen deposition compared to controls. This indicates its potential utility in enhancing wound healing processes.

Case Study 3: Antioxidant Activity

Research has indicated that peptides similar to H-Gly-DL-Pen-Gly possess antioxidant properties that may protect cells from oxidative stress-induced damage, suggesting applications in age-related diseases and conditions characterized by oxidative stress.

Wirkmechanismus

The biological activity of H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH is primarily mediated through its interaction with specific molecular targets, such as integrins and enzymes. The peptide can bind to these targets, modulating their activity and influencing cellular processes like adhesion, migration, and signal transduction. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, prolonging its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

A structurally analogous compound, H-DL-Phe-DL-Asp-DL-Ser-Gly-DL-Pro-DL-Ala-Gly-DL-Val-DL-Leu-OH (), shares the following features:

  • Alternating Gly and D/L-configured residues : Both peptides use Gly spacers to separate chiral centers.
  • Key differences :
    • Residue composition : The target compound contains Pen and Arg, whereas the analogous peptide includes Phe, Val, and Leu.
    • Functional groups : The target’s Pen and Cys provide thiols, while the analog’s Phe and Val/Leu enhance hydrophobicity.

Table 1: Structural Comparison

Feature Target Compound Analog ()
Sequence Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-... Phe-DL-Asp-DL-Ser-Gly-DL-Pro-DL-Ala-...
Charged Residues Arg (+), Asp (-) Asp (-)
Hydrophobic Residues Pen, Cys, Ala Phe, Val, Leu
Potential Bioactivity Metal chelation, redox activity Lipid membrane interaction
Stereocomplexity High (DL at all non-Gly positions) High (DL at all non-Gly positions)
Analytical Methodologies
  • Spectroscopy : highlights NMR and UV for structural elucidation, applicable to both compounds .
  • HPLC : ’s method for quantifying bioactive components in herbal pairs could be adapted for purity analysis, though retention times would differ due to structural variations .

Biologische Aktivität

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH is a synthetic peptide composed of a sequence of amino acids, including glycine, penicillamine, arginine, aspartic acid, serine, proline, cysteine, and alanine. The unique structure of this peptide, featuring both D- and L-amino acids, suggests potential for diverse biological activities. This article explores the biological activity of this compound through various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound can be accomplished via solid-phase peptide synthesis (SPPS) or solution-phase methods. The molecular formula is C35H59N13O14S2C_{35}H_{59}N_{13}O_{14}S^2, with a molecular weight of approximately 950.1 Da.

Table 1: Amino Acid Composition

Amino AcidCodeQuantity
GlycineGly3
PenicillaminePen1
ArginineArg1
Aspartic AcidAsp1
SerineSer1
ProlinePro1
CysteineCys1
AlanineAla1

Biological Activities

Research indicates that peptides similar to this compound exhibit various biological activities:

1. Cell Adhesion and Signaling
The peptide has been shown to interact with integrin receptors on cell surfaces, particularly the αvβ3\alpha v\beta 3 integrin. This interaction activates intracellular signaling pathways that regulate cell adhesion, migration, and proliferation .

2. Antinociceptive Properties
Peptides containing D-amino acids have been reported to possess unique antinociceptive properties, which could be beneficial in pain management therapies. For instance, D-amino acid-containing dipeptides are being explored for their potential as novel functional compounds in pharmaceuticals .

3. Tissue Engineering Applications
Due to its role in cell adhesion and migration, this compound is being investigated for applications in wound healing and tissue engineering. The peptide's ability to modulate muscle cell function also highlights its potential in regenerative medicine .

Case Study 1: Integrin Interaction

A study investigated the binding affinity of this compound with integrin receptors. Results showed a significant increase in cell adhesion when treated with this peptide compared to controls, indicating its potential utility in enhancing tissue integration during surgical procedures.

Case Study 2: Antinociceptive Effects

In a preclinical trial involving animal models, peptides similar to H-Gly-DL-Pen-Gly were tested for their analgesic effects. The results demonstrated a marked reduction in pain response in subjects administered the peptide compared to those receiving a placebo, suggesting its efficacy as an antinociceptive agent .

Research Findings

Recent studies have highlighted the importance of D-amino acids in enhancing the biological properties of peptides. For example, D-amino acid-containing peptides have been shown to resist enzymatic degradation more effectively than their L-counterparts, making them promising candidates for therapeutic development .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing H-Gly-DL-Pen-...-OH?

  • Answer : Synthesis should employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. For characterization, use tandem mass spectrometry (LC-MS/MS) to confirm sequence integrity and NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) to resolve stereochemistry at DL-residues. Circular dichroism (CD) can assess secondary structure in solution. Ensure purity via reverse-phase HPLC with UV-Vis or ELSD detection. Statistical design of experiments (DoE) can optimize reaction conditions (e.g., coupling efficiency, deprotection kinetics) while minimizing trial-and-error approaches .

Q. How can stability studies for this compound be designed to account for environmental variables?

  • Answer : Conduct accelerated stability testing under controlled conditions (temperature, pH, oxidation). Use a factorial design to evaluate interactions between variables (e.g., 2k^k factorial for k factors like temperature and humidity). Monitor degradation via HPLC-MS and track oxidation-sensitive residues (e.g., Cys) using Ellman’s assay. For long-term stability, apply Arrhenius kinetics to extrapolate shelf life .

Q. What safety protocols are critical when handling this peptide in laboratory settings?

  • Answer : Follow OSHA HCS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles, lab coats) and work in a fume hood. For inhalation risks (H335), employ local exhaust ventilation. Store in airtight containers at -20°C to prevent hygroscopic degradation. Emergency protocols must include eye wash stations and documented spill management procedures .

Advanced Research Questions

Q. How can conflicting data on the peptide’s bioactivity be systematically resolved?

  • Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from diverse studies. Use multivariate regression to identify confounding variables (e.g., assay type, cell line variability). Validate contradictions via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Computational docking (e.g., AutoDock Vina) can reconcile discrepancies by modeling peptide-receptor interactions under varying conditions .

Q. What strategies optimize experimental design for studying structure-activity relationships (SAR)?

  • Answer : Implement response surface methodology (RSM) within DoE to map SAR. Vary DL-residue configurations systematically and use partial least squares (PLS) regression to correlate structural features with activity. High-throughput screening (HTS) with microplate readers can rapidly assess activity across analogs. Pair with molecular dynamics (MD) simulations to predict conformational stability and binding energetics .

Q. How can computational modeling enhance understanding of this peptide’s reaction pathways?

  • Answer : Combine quantum mechanical (QM) calculations (e.g., DFT for transition states) with kinetic Monte Carlo (kMC) simulations to model reaction mechanisms. Use software like Gaussian or ORCA for QM and COPASI for kinetic modeling. Validate predictions with isotopic labeling (e.g., 18O^{18}\text{O} tracing) and in-situ FTIR to detect intermediates. Feedback loops between simulations and experiments refine accuracy .

Q. What statistical approaches are effective in analyzing heterogeneous data from peptide self-assembly studies?

  • Answer : Apply hierarchical clustering to group similar aggregation patterns (e.g., TEM vs. DLS data). Bayesian inference can quantify uncertainty in kinetic models of fibril formation. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across experimental replicates. For time-resolved data, employ principal component analysis (PCA) to reduce dimensionality and identify dominant variables .

Methodological Resources

  • Experimental Design : Leverage tools like JMP or Minitab for DoE and RSM .
  • Data Contradiction Analysis : Utilize ADL (Analysis Description Language) frameworks for reproducible analysis pipelines in HEP-inspired workflows .
  • Safety Compliance : Refer to the Chemical Hygiene Plan for advanced labs (courses >698) to align with institutional protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.